

Early-phase clinical trial results for Gadopiclenol safety and efficacy

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An In-depth Technical Guide to the Early-Phase Clinical Trial Results for **Gadopiclenol**: Safety and Efficacy

Introduction

Gadopiclenol is a novel, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) developed for use in contrast-enhanced magnetic resonance imaging (MRI).[1][2] Its primary indication is for the improved detection, visualization, and characterization of lesions with abnormal vascularity in the central nervous system (CNS) and other body regions, including the head and neck, thorax, abdomen, pelvis, and musculoskeletal system.[1][3]

What distinguishes **Gadopiclenol** is its molecular structure, which provides a high T1 relaxivity —approximately two to three times higher than other currently approved GBCAs.[2][4] This high relaxivity allows for effective contrast enhancement at a lower dose of gadolinium (0.05 mmol/kg) compared to the standard 0.1 mmol/kg dose used for other agents.[5][6] This dose reduction is a key advantage, aimed at minimizing patient exposure to gadolinium while maintaining diagnostic efficacy.[7]

This technical guide provides a comprehensive overview of the early-phase clinical trial data on the safety, pharmacokinetics, and efficacy of **Gadopiclenol**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

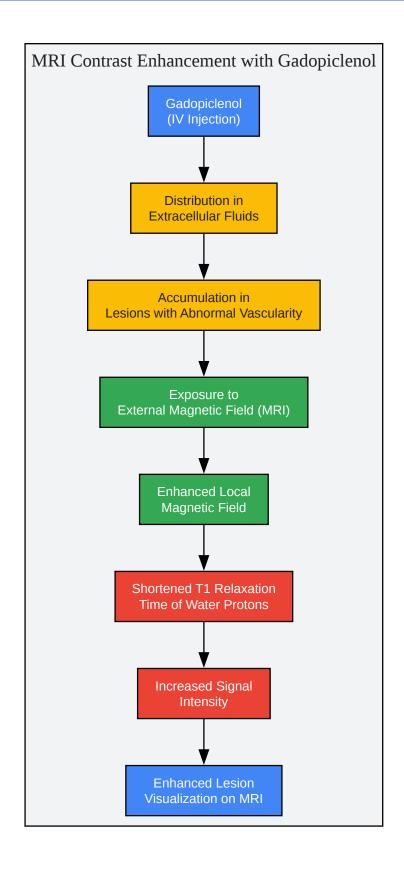






Gadopiclenol is a paramagnetic molecule.[8] When administered intravenously and exposed to the strong magnetic field of an MRI scanner, the gadolinium ion (Gd³+) within the **Gadopiclenol** molecule creates a large local magnetic field.[3][9] This field enhances the relaxation rate of nearby water protons, specifically by shortening the T1 relaxation time.[8][9] Tissues where **Gadopiclenol** accumulates—such as those with abnormal vascularity like tumors—therefore appear brighter on T1-weighted MR images, improving the contrast and visualization of lesions.[9] The gadolinium ion is tightly bound within a macrocyclic chelate structure, which ensures high stability and minimizes the risk of toxic free gadolinium release. [4][9]





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Gadopiclenol's Mechanism of Action for MRI Contrast Enhancement.



Pharmacokinetics and Physicochemical Properties

Gadopiclenol is characterized by its high stability and relaxivity. It is a macrocyclic chelate, a structural class associated with lower risks of gadolinium dissociation compared to linear agents.[4][8] Its pharmacokinetic profile is linear across the studied dose range (0.025 to 0.3 mmol/kg) and is consistent with that of other extracellular GBCAs.[1][10]

Key Properties:

- High Relaxivity: Gadopiclenol exhibits one of the highest T1 relaxivities among available GBCAs.[4][11] This is attributed to its unique chemical structure that allows for the exchange of two water molecules coordinated to the gadolinium ion.[1]
- High Kinetic Stability: It shows high kinetic inertness, with a dissociation half-life of approximately 20 days under acidic conditions, significantly longer than other macrocyclic agents like gadoterate (4 days) and gadobutrol (18 hours).[4][11]
- Distribution: Following intravenous administration, it rapidly distributes in the extracellular fluids without significant protein binding.[1][4]
- Metabolism and Excretion: Gadopiclenol is not metabolized and is eliminated in its unchanged form primarily through renal excretion by glomerular filtration.[1][12]
 Approximately 98% of the administered dose is excreted in the urine within 48 hours.[1][13]
 The plasma elimination half-life in healthy subjects is approximately 1.5 to 2.0 hours.[10][12]

Table 1: Physicochemical and Pharmacokinetic Parameters of Gadopiclenol



Parameter	Value	Source
Structure Type	Macrocyclic, Non-ionic	[5]
r1 Relaxivity (Human Serum, 37°C)	12.8 mM ⁻¹ s ⁻¹ at 1.5 T11.6 mM ⁻¹ s ⁻¹ at 3 T	[5][11]
Kinetic Stability (t½ at pH 1.2, 37°C)	~20 days	[1]
Recommended Dose	0.05 mmol/kg body weight	[1]
Plasma Protein Binding	None	
Distribution Volume (Vd)	12.9 - 14.3 L	[1]
Plasma Elimination Half-life (t½)	1.5 - 2.0 hours	[1][10]
Route of Elimination	Renal (Glomerular Filtration)	[1]
Urinary Excretion	rinary Excretion ~98% of dose within 48 hours	

Early-Phase Clinical Trial Protocols

The clinical development of **Gadopiclenol** included Phase I/IIa studies designed to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers and patients. These were followed by pivotal Phase III trials (PICTURE and PROMISE) to confirm efficacy and safety against an established comparator.

Experimental Protocol: Phase I/IIa Study (NCT03603106)

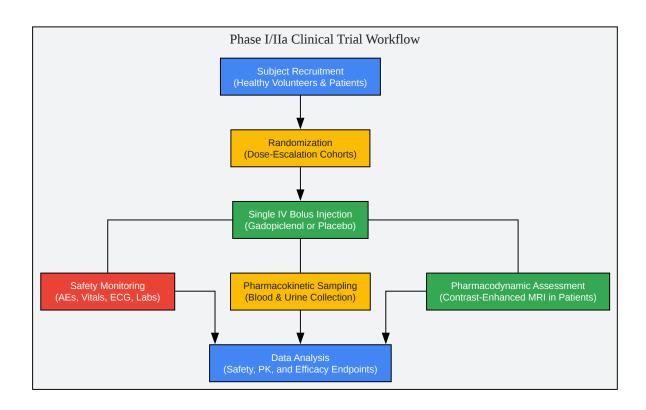
This study was a single ascending dose, randomized, double-blind, placebo-controlled trial.[10]

- Phase I (Healthy Subjects):
 - Population: 54 healthy adult subjects.
 - Design: Subjects were divided into six dose groups (0.025, 0.05, 0.075, 0.1, 0.2, and 0.3 mmol/kg). In each group, 6 subjects received **Gadopiclenol** and 3 received a placebo (NaCl 0.9%).



- Administration: Single intravenous bolus injection.
- Primary Objective: To assess the safety and tolerability of Gadopiclenol.
- Assessments: Monitoring of adverse events (AEs), vital signs, electrocardiogram (ECG) parameters, and laboratory tests (biochemistry, hematology, urinalysis).
- Pharmacokinetic Analysis: Blood and urine samples were collected at predefined intervals to determine the concentration of **Gadopiclenol** using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]
- Phase IIa (Patients with Brain Lesions):
 - Population: Patients with known or suspected brain lesions.
 - Design: Open-label, dose-escalation design.
 - Primary Objective: To assess the pharmacodynamic effect (contrast enhancement) and confirm the safety profile in a patient population.
 - Assessments: MRI scans were performed pre- and post-contrast administration to evaluate lesion enhancement. Safety monitoring was conducted as in Phase I.





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Generalized workflow for the Phase I/IIa clinical trial of **Gadopiclenol**.

Early-Phase Safety and Efficacy Results Safety Profile

Early-phase studies established a good safety profile for **Gadopiclenol**, which was comparable to other macrocyclic GBCAs.[10][12]

• In the Phase I/IIa study, the rates of related adverse events were similar between the **Gadopiclenol** group (36.1%) and the placebo group (33.3%).[10]



- Most AEs were mild in intensity.[14] The most frequently reported AEs across clinical studies were headache and various types of injection site reactions (e.g., pain, warmth, coldness).
 [14]
- No clinically significant changes were observed in biochemistry, hematology, urinalysis, or ECG parameters.[10]
- A pooled analysis of safety data from 1047 participants confirmed a favorable safety profile, with no significant concerns identified in pediatric patients, elderly patients, or those with renal impairment.[7][15]

Table 2: Summary of Adverse Events (AEs) in Phase III

Comparative Trials

Study (Comparator)	Gadopiclenol (0.05 mmol/kg)	Comparator (0.1 mmol/kg)	Key Finding	Source
PICTURE (vs. Gadobutrol) - CNS MRI	14.6% of patients reported AEs4.9% related to drug	17.6% of patients reported AEs6.9% related to drug	Similar AE profiles; related AEs mainly injection site reactions, none serious.	[16][17]
PROMISE (vs. Gadobutrol) - Body MRI	4.2% of patients reported AEs	5.5% of patients reported AEs	Similar type and severity of AEs; mostly mild injection site reactions.	[18]

Efficacy Profile

The high relaxivity of **Gadopiclenol** translated into strong efficacy, even at half the standard gadolinium dose. The pivotal Phase III PICTURE (CNS) and PROMISE (Body) trials were designed as crossover studies to provide a direct intra-patient comparison against gadobutrol.

 Non-Inferiority at Half Dose: Both the PICTURE and PROMISE trials successfully demonstrated that Gadopiclenol at 0.05 mmol/kg was non-inferior to gadobutrol at 0.1



mmol/kg for the primary endpoint of lesion visualization (based on border delineation, internal morphology, and contrast enhancement).[18][19][20]

- Superiority to Unenhanced MRI: Both studies also confirmed the superiority of
 Gadopiclenol-enhanced MRI over unenhanced MRI for all visualization criteria.[17][20]
- Quantitative Enhancement: In the PICTURE trial, the quantitative metrics of enhancement percentage and lesion-to-background ratio were significantly higher with **Gadopiclenol** compared to gadobutrol for all blinded readers.[16][19]

Table 3: Summary of Efficacy Results from Phase III

Trials

Trial	Indication	Primary Endpoint	Result	Quantitative Metrics	Source
PICTURE(NC T03996447)	Central Nervous System (CNS)	Non- inferiority of Gadopiclenol (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg) for lesion visualization.	Achieved for all visualization parameters and all readers (P < 0.0001).	Enhancement percentage and lesion-to-background ratio were higher with Gadopiclenol (P < 0.0001).	[16][19][20]
PROMISE(N CT03986138)	Body (Head/Neck, Thorax, Abdomen, Pelvis, MSK)	Non- inferiority of Gadopiclenol (0.05 mmol/kg) vs. Gadobutrol (0.1 mmol/kg) for lesion visualization.	Achieved for all visualization parameters and all readers (P < 0.001).	No significant difference in lesion-to-background ratio.	[14][18]

Conclusion



The early-phase clinical development of **Gadopiclenol** has successfully demonstrated its potential as a safe and effective macrocyclic GBCA. Its key distinguishing feature—a high T1 relaxivity—allows it to provide diagnostic image quality comparable to established agents but at half the conventional gadolinium dose.[6][7] Pharmacokinetic studies confirm a predictable profile of extracellular distribution and rapid renal excretion without metabolism.[4][10] The safety profile is favorable and consistent with that of other macrocyclic GBCAs, with most adverse events being mild and transient injection site reactions.[10][14] The robust efficacy demonstrated in the pivotal Phase III trials validates the promise shown in early development, supporting the clinical use of **Gadopiclenol** as a means to reduce patient gadolinium exposure without compromising diagnostic confidence in MRI.[17][18]

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